2-Aminopyrimidine

Descripción

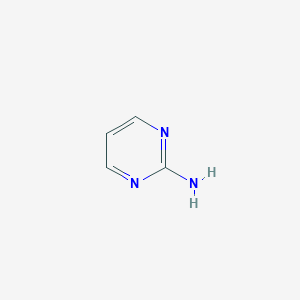

Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXQPZWIHJMPQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870459 |

Source

|

| Record name | 2-Pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] |

Source

|

| Record name | 2-Aminopyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] |

Source

|

| Record name | 2-Aminopyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-12-6 |

Source

|

| Record name | 2-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB8I17P2G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-aminopyrimidine (B69317), a foundational molecule in medicinal chemistry and materials science. Understanding its three-dimensional arrangement, intermolecular interactions, and solid-state behavior is critical for the rational design of novel pharmaceuticals and functional organic materials. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the analytical workflow.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, and its structure is characterized by distinct hydrogen-bonded dimeric pairs.[1]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₄H₅N₃ |

| Formula Weight | 95.11 |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 5.709 (2) |

| b (Å) | 10.917 (2) |

| c (Å) | 15.103 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 941.4 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.342 |

Data sourced from Scheinbeim & Schempp (1976).[1]

Table 2: Selected Bond Distances and Angles

The molecular geometry reveals significant electronic conjugation, particularly evidenced by the short amino-nitrogen to ring-carbon bond distance.[1]

| Bond/Angle | Length (Å) / Angle (°) |

| N(2)-C(2) | 1.342 (2) |

| N(2)...N(3)ⁱ | 3.073 (2) |

| H'(N2)-N(2)...N(3)ⁱ | 8.4 (9) |

Symmetry code: (i) -x, -y, -z. Data sourced from Scheinbeim & Schempp (1976).[1]

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is dominated by hydrogen bonding.[2][3][4] Molecules form centrosymmetrically related dimer-like pairs through N-H···N hydrogen bonds.[1] Specifically, the exocyclic amino group acts as a hydrogen bond donor to one of the ring nitrogen atoms of an adjacent molecule.[1][4] These dimeric units are then further connected by a second, distinct hydrogen bond, creating bridges between the dimers.[1] This intricate network of non-covalent interactions is a key factor in the stability and properties of the crystalline solid.[5][6]

Experimental Protocols

The determination of the crystal structure of this compound and its co-crystals involves a standardized workflow, from material preparation to data analysis.

Crystallization

-

Sublimation (for pure this compound): Suitable single crystals of this compound can be grown by sublimation at room temperature. The commercial powder is placed in a flask connected to a vacuum pump. Over several hours, colorless prismatic crystals deposit on the upper walls of the flask.[1]

-

Slow Evaporation (for co-crystals): This is a common method for obtaining co-crystals.[5]

-

A 1:1 molar ratio of this compound and a co-former (e.g., pimelic acid) are dissolved in a suitable solvent, such as ethanol.[5]

-

The solutions are mixed and stirred at room temperature.[5]

-

The resulting solution is filtered and left undisturbed in a place where the solvent can slowly evaporate.[5]

-

Nucleation and crystal growth occur over a period of days to weeks.[5]

-

X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal (e.g., dimensions of ~0.25 x 0.25 x 0.3 mm) is selected and mounted on a goniometer head.[1] To prevent sublimation, the crystal may be sealed in a glass capillary.[1]

-

Diffractometer Setup: Data is collected on a four-circle diffractometer (e.g., Bruker Kappa APEXII) using a monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å).[1][5]

-

Unit Cell Determination: The unit cell dimensions and crystal system are determined from initial diffraction images.[1]

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans) while exposing it to the X-ray beam.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction intensities are processed, corrected for various factors (e.g., absorption), and merged to produce a unique set of reflections.

-

Structure Solution: The crystal structure is solved using direct methods (e.g., with software like SHELXTL).[7] This initial step provides a preliminary model of the atomic positions.

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms can often be located from a difference Fourier map and refined isotropically.[8] The refinement process continues until the model converges and key quality indicators (e.g., R-factors) are minimized.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes for crystal structure determination.

Caption: Experimental workflow for this compound crystal structure determination.

Caption: Relationship between molecular and bulk crystal properties.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3− - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]

- 8. d-nb.info [d-nb.info]

A Technical Guide to the Physical and Chemical Properties of 2-Aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) is a heterocyclic aromatic organic compound featuring a pyrimidine (B1678525) ring substituted with an amino group at the second position.[1] This molecule is of significant interest in medicinal chemistry and materials science, serving as a crucial building block for a wide array of functional molecules.[2] Its derivatives are known to possess diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Notably, the this compound scaffold is a core component of several approved kinase inhibitor drugs, such as Imatinib and Palbociclib, highlighting its importance in drug discovery and development.[3] This guide provides an in-depth overview of the core physical, chemical, and structural properties of this compound, along with key experimental protocols for its synthesis and analysis.

Section 1: Physical and Chemical Properties

This compound typically appears as a white, off-white, or light yellow crystalline solid or powder at room temperature. It is an aromatic heterocyclic amine with a molecular formula of C4H5N3 and a molecular weight of approximately 95.11 g/mol . The molecule's structure, featuring both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens), dictates its physical properties, including its melting point and solubility.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C4H5N3 | |

| Molecular Weight | 95.10 g/mol | |

| Appearance | White to light yellow crystalline powder/solid | |

| Melting Point | 122-127 °C | |

| Boiling Point | 158 °C @ 186 mbar (139.5 mmHg) | |

| Density | 1.129 g/cm³ | |

| pKa | 3.45 @ 20 °C | |

| Flash Point | 103 °C | |

| Vapor Pressure | 0.24 mmHg |

Section 2: Solubility

The solubility of this compound is influenced by its ability to form hydrogen bonds. It is moderately soluble in water and shows good solubility in polar organic solvents like ethanol, methanol, acetone, and chloroform. Conversely, it is only slightly soluble in less polar solvents such as ether and benzene (B151609) and is poorly soluble in non-polar solvents. Solubility is dependent on both temperature and the pH of the solution.

Table 2: Molar Solubility (x1) of this compound in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |

| 272.65 | 0.0469 | 0.0241 | 0.0211 | 0.0163 | 0.0173 |

| 277.85 | 0.0553 | 0.0284 | 0.0246 | 0.0191 | 0.0203 |

| 283.05 | 0.0653 | 0.0335 | 0.0287 | 0.0224 | 0.0238 |

| 288.25 | 0.0772 | 0.0396 | 0.0336 | 0.0263 | 0.0279 |

| 293.45 | 0.0913 | 0.0468 | 0.0393 | 0.0309 | 0.0327 |

| 298.65 | 0.1081 | 0.0554 | 0.0460 | 0.0362 | 0.0383 |

| 303.85 | 0.1281 | 0.0657 | 0.0538 | 0.0425 | 0.0448 |

| 309.05 | 0.1519 | 0.0781 | 0.0631 | 0.0499 | 0.0524 |

| 314.25 | 0.1798 | 0.0928 | 0.0739 | 0.0586 | 0.0614 |

| 319.45 | 0.2128 | 0.1104 | 0.0866 | 0.0688 | 0.0719 |

| 323.35 | 0.2411 | 0.1258 | 0.0975 | 0.0776 | 0.0811 |

Data adapted from a study by Liu et al. (2025), which provides solubility data in 17 different organic solvents.

Section 3: Structural Properties and Tautomerism

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pcab. A key feature of its crystal structure is the formation of centrosymmetrically related, hydrogen-bonded dimer pairs, where the amino group of one molecule interacts with a ring nitrogen of a neighboring molecule.

In solution and in the solid state, this compound can exist in tautomeric forms due to proton transfer. The primary equilibrium is the amine-imine tautomerism, involving the migration of a proton from the exocyclic amino group to one of the endocyclic ring nitrogen atoms.

Caption: Amine-imine tautomerism in this compound.

Section 4: Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound and its derivatives.

Table 3: Key Spectroscopic Features of this compound

| Technique | Key Features and Assignments | References |

| ¹H NMR | Signals for aromatic protons on the pyrimidine ring and a characteristic signal for the amino (-NH₂) protons. The chemical shifts are solvent-dependent. | |

| ¹³C NMR | Resonances corresponding to the four unique carbon atoms in the molecule. | |

| FTIR | - N-H stretching vibrations (amino group): ~3450-3180 cm⁻¹ - NH₂ scissoring vibrations: ~1650 cm⁻¹ - C-N stretching: ~1330-1260 cm⁻¹ | |

| Mass Spec. | Molecular ion peak (M+) corresponding to its molecular weight (95.11 m/z). |

Section 5: Chemical Reactivity and Applications

This compound is a versatile precursor in organic synthesis. The presence of three nitrogen atoms—one exocyclic and two endocyclic—provides multiple sites for chemical modification and coordination.

-

Scaffold for Drug Development: It is a privileged scaffold in medicinal chemistry. Its ability to form key hydrogen bonds allows derivatives to act as hinge-binding motifs in many protein kinase inhibitors.

-

Synthesis of Fused Heterocycles: It serves as a starting material for synthesizing fused ring systems like imidazopyrimidines and triazolopyrimidines.

-

Coordination Chemistry: The nitrogen atoms can coordinate with various metal ions, forming a range of metal-organic complexes with interesting structural and magnetic properties.

Caption: Role of this compound as a core scaffold for kinase inhibitors.

Section 6: Synthesis and Characterization Workflow

The synthesis of this compound and its derivatives can be achieved through various methods, often involving condensation and cyclization reactions. A common approach involves the reaction of β-dicarbonyl compounds with guanidine. A modern, efficient one-pot synthesis involves the reaction of ketones, arylacetylenes, and guanidine.

References

Spectroscopic Analysis of 2-Aminopyrimidine: A Technical Guide

Introduction

2-Aminopyrimidine (B69317) is a heterocyclic aromatic organic compound and a derivative of pyrimidine. It is a key structural motif in a variety of biologically active molecules and serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its structural and electronic properties is paramount for its application in research and drug development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for elucidating the arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound in deuterated water (D₂O) shows distinct signals for the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 8.28 | Doublet | H4, H6 |

| 6.76 | Triplet | H5 |

Solvent: D₂O

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound provide insight into the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| 163.2 | C2 |

| 158.5 | C4, C6 |

| 111.8 | C5 |

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its specific bonds and functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3456 - 3182 | N-H stretching (amino group)[2] |

| ~3050 | C-H stretching (aromatic) |

| ~1648 | N-H bending (amino group)[2] |

| ~1580 | C=C and C=N stretching (ring) |

| ~1470 | C=C and C=N stretching (ring) |

| ~1217 | C-N stretching[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound in ethanol (B145695) exhibits distinct absorption maxima (λmax).

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| 297 | Not explicitly found | Ethanol[1] |

| ~332 | Not explicitly found | Ethanol[3] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for ¹³C NMR or D₂O for ¹H NMR) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, or to the residual solvent peak.[1]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press die.

-

Apply pressure to the die to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

-

The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer.[2]

-

A background spectrum of the empty sample compartment is first collected.

-

The KBr pellet containing the sample is then placed in the sample holder.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition:

-

The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.[3]

-

A cuvette filled with the pure solvent is used as a reference blank.

-

The sample solution is placed in a matched quartz cuvette.

-

The spectrum is scanned over a wavelength range, typically from 200 to 400 nm.

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Visualizations

Workflow of Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Correlation of Spectroscopic Data to Molecular Structure

Caption: Correlation of spectroscopic techniques to the structural features of this compound.

References

Tautomerism in 2-Aminopyrimidine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of biologically active molecules, including approved pharmaceuticals and novel drug candidates. The tautomeric state of the this compound core—the equilibrium between the amino and imino forms—plays a pivotal role in its physicochemical properties, molecular recognition, and ultimately, its biological function. Understanding and quantifying this tautomerism is therefore critical for rational drug design, synthesis, and the interpretation of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the tautomeric landscape of this compound, presenting quantitative data, detailed experimental protocols for analysis, and visualizations of key concepts.

Tautomeric Forms of this compound

This compound primarily exists in a tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form. The amino tautomer is generally considered the more stable and predominant species under most conditions, a characteristic shared by many 2-substituted pyridines and pyrimidines. This preference is attributed to the energetic advantage of maintaining the aromaticity of the pyrimidine (B1678525) ring.

The equilibrium can be influenced by various factors, including substitution patterns on the pyrimidine ring, the nature of the solvent, temperature, and pH.

Quantitative Analysis of Tautomerism

While extensive experimental data on the precise tautomeric equilibrium constant (Kt) for unsubstituted this compound in various solvents is limited in publicly available literature, computational studies on analogous systems, such as 2-aminopyridine, provide valuable insights. These theoretical calculations consistently show the amino form to be significantly more stable.

Computational Data on Tautomer Stability

The following table summarizes computational data for the relative energies of tautomers of 2-amino-4-methylpyridine (B118599) (2A4MP), a close derivative of this compound. These values, obtained by Density Functional Theory (DFT) calculations, illustrate the energetic preference for the amino tautomer.[1][2]

| Tautomer | Relative Energy (kcal/mol) |

| Amino form (most stable) | 0.00 |

| Imino form (trans) | 13.60 |

| Imino form (cis) | 16.36 |

| Table 1: Calculated relative energies of 2-amino-4-methylpyridine tautomers in the gas phase at the B3LYP/6-311++G(d,p) level of theory.[1][2] |

The substantial energy difference of 13.60 kcal/mol strongly suggests that the equilibrium lies heavily in favor of the amino tautomer.

Transition State Energies

The energy barrier for the interconversion between tautomers is also a critical parameter. Computational studies have calculated the activation energies for proton transfer in 2-amino-4-methylpyridine.

| Transition | Activation Energy (kcal/mol) |

| Amino to Imino | 44.81 |

| Pyramidal Inversion at N | 0.41 |

| Table 2: Calculated activation energies for tautomerization and pyramidal inversion in 2-amino-4-methylpyridine.[1] |

The high activation energy for the amino-to-imino proton transfer further supports the predominance of the amino form. The low barrier for pyramidal inversion at the exocyclic nitrogen indicates rapid interconversion between non-planar amino conformations.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. In the solid state, X-ray crystallography and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can distinguish between tautomers based on differences in the chemical shifts of protons and carbons. For slow exchange rates between tautomers, distinct sets of signals will be observed for each species, allowing for their direct quantification by integration. For fast exchange, an averaged spectrum is observed, and variable temperature (VT) NMR studies may be necessary to slow the exchange to the NMR timescale.

Detailed Methodology (Generalized):

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of approximately 10-20 mM.

-

Use a high-purity solvent to avoid interference from impurities.

-

If necessary, add an internal standard for quantitative analysis.

-

-

1H NMR Acquisition:

-

Acquire a standard 1H NMR spectrum at ambient temperature.

-

Optimize acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.

-

Identify characteristic signals for the amino and imino tautomers. For the amino form, look for the exocyclic NH2 protons and the aromatic ring protons. The imino form would exhibit an NH proton on the ring and a different set of ring proton chemical shifts.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Pay close attention to the chemical shifts of the carbons attached to the nitrogen atoms (C2, C4, C6), as these are particularly sensitive to the tautomeric state.

-

-

Quantitative Analysis:

-

If distinct signals for both tautomers are observed, carefully integrate well-resolved, non-overlapping peaks corresponding to each tautomer.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

-

Variable Temperature (VT) NMR (if necessary):

-

If proton exchange is fast at room temperature, leading to broadened or averaged signals, perform VT-NMR experiments at lower temperatures to slow the exchange.

-

Acquire a series of 1H NMR spectra at decreasing temperatures until the signals for the individual tautomers are resolved.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: The amino and imino tautomers of this compound have different chromophores and will therefore exhibit distinct UV-Vis absorption spectra. The amino form, being aromatic, typically has a higher molar absorptivity and may have a different λmax compared to the non-aromatic imino form. By analyzing the spectrum of a solution at equilibrium, the relative contributions of each tautomer can be deconvoluted.

Detailed Methodology (Generalized):

-

Reference Spectra:

-

Obtain the UV-Vis spectra of "locked" analogues where the tautomerism is prevented, if available. For example, a 2-(dimethylamino)pyrimidine would serve as a model for the amino tautomer. An N1-methyl-2-imino-1,2-dihydropyrimidine would model the imino form.

-

Alternatively, computational methods (TD-DFT) can be used to predict the theoretical spectra of each tautomer.

-

-

Sample Preparation:

-

Prepare a series of solutions of the this compound derivative in the solvent of interest at a known concentration, typically in the micromolar range, to ensure adherence to the Beer-Lambert law.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The observed spectrum (Aobs) is a linear combination of the spectra of the amino (Aamino) and imino (Aimino) tautomers: Aobs = χamino * Aamino + χimino * Aimino where χ is the mole fraction of each tautomer.

-

Using the reference spectra and the observed spectrum, perform a deconvolution or a multi-wavelength linear regression analysis to determine the mole fractions of each tautomer.

-

The equilibrium constant, Kt = [imino]/[amino], can then be calculated.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: The amino and imino tautomers have different vibrational modes. The amino form will show characteristic N-H stretching and scissoring vibrations of a primary amine. The imino form will exhibit C=N stretching and a ring N-H stretching vibration. These differences can be observed in the FTIR spectrum.

Detailed Methodology (Generalized):

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For solution-phase analysis, use a suitable IR-transparent solvent and a liquid cell.

-

-

Spectral Acquisition:

-

Record the FTIR spectrum over the mid-IR range (e.g., 4000-400 cm-1).

-

-

Spectral Analysis:

-

Identify the key vibrational bands.

-

Amino Tautomer: Look for two N-H stretching bands in the 3500-3300 cm-1 region and an NH2 scissoring band around 1650-1600 cm-1.

-

Imino Tautomer: Look for a ring N-H stretching band (typically broad) and a C=N stretching band.

-

-

Comparison with computationally predicted vibrational spectra for each tautomer can aid in the assignment of experimental bands.

-

Visualization of Workflows and Relationships

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect of their chemical behavior, with the amino form being predominantly favored. This guide has provided a framework for understanding and investigating this phenomenon, including key quantitative data from computational studies on analogous systems and generalized experimental protocols for NMR, UV-Vis, and FTIR spectroscopy. For drug development professionals and researchers, a thorough characterization of the tautomeric landscape of novel this compound-based compounds is essential for building accurate SAR models and for understanding their interactions with biological targets. The combined application of experimental and computational methods, as outlined in this guide, provides a robust approach to achieving this goal.

References

The 2-Aminopyrimidine Scaffold: A Technical Guide for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminopyrimidine (B69317) core is a quintessential privileged scaffold in the field of medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1] Its significance is underscored by its presence in several FDA-approved drugs, including anticancer agents like Imatinib and Palbociclib.[2][3] The unique chemical characteristics of the this compound moiety, such as its capacity for hydrogen bonding and dipole-dipole interactions, render it a highly versatile building block for designing molecules that can interact with a diverse array of biological targets.[1] This technical guide offers an in-depth review of the this compound scaffold, covering its synthesis, multifaceted biological activities, structure-activity relationships, and its pivotal role in the discovery of novel therapeutics.

Synthesis of this compound Scaffolds

The synthesis of this compound derivatives is well-established, with several efficient methods available to medicinal chemists. The choice of method often depends on the desired substitution pattern on the pyrimidine (B1678525) ring, allowing for extensive exploration of structure-activity relationships (SAR).

Two of the most common and effective approaches are:

-

Condensation with Guanidine (B92328): This classic method involves the condensation of β-dicarbonyl compounds, or their equivalents like chalcones, with guanidine salts (e.g., guanidine hydrochloride or carbonate) in the presence of a base.[1][4][5]

-

Nucleophilic Substitution: This versatile method uses a pre-formed pyrimidine ring, typically 2-amino-4,6-dichloropyrimidine, and involves the nucleophilic substitution of the chloro groups with various amines.[1][2][6] This reaction is often carried out under solvent-free conditions or in the presence of a base like triethylamine.[2][6]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the general conditions for the two primary synthetic protocols.

| Method | Starting Materials | Reaction Time | Temperature | Yield (%) | Catalyst/Base | Solvent |

| Protocol 1 | Chalcones and Guanidine Hydrochloride/Carbonate | 3 - 12 hours | Reflux | 65 - 85 | NaOH, KOH, or Sodium Carbonate | Ethanol (B145695) or DMF |

| Protocol 2 | 2-Amino-4,6-dichloropyrimidine and various Amines | 3 - 6 hours | 80 - 90 °C | Good to Excellent | Triethylamine | Solvent-free or Ethanol |

| [2][4][6] |

Experimental Protocols

Protocol 1: Condensation of Chalcone (B49325) and Guanidine Hydrochloride [4][5]

-

Materials: Substituted Chalcone (0.01 mol), Guanidine Hydrochloride (0.01 mol), Sodium Hydroxide (catalytic amount), Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve the substituted chalcone and guanidine hydrochloride in ethanol.

-

Add a catalytic amount of a base such as NaOH to the mixture.

-

Reflux the mixture for 3-12 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

-

Filter the resulting precipitate, wash it thoroughly with cold water, and let it dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.

-

Confirm the structure using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.

-

Protocol 2: Nucleophilic Substitution of 2-Amino-4,6-dichloropyrimidine [2][6][7]

-

Materials: 2-Amino-4,6-dichloropyrimidine (3 mmol), desired substituted amine (3 mmol), Triethylamine (6 mmol).

-

Procedure:

-

Finely grind and mix 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine.

-

Heat the solvent-free mixture at 80-90 °C for 3 to 6 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, add distilled water to the mixture to precipitate the product.

-

Filter the precipitate and wash it with water.

-

In cases where a precipitate does not form, the water can be removed under vacuum.

-

The crude product is then purified by crystallization from ethanol.

-

Characterize the final compound using EI-MS, HREI-MS, and NMR spectroscopy.

-

Biological Activities and Therapeutic Applications

The this compound scaffold is a cornerstone in the development of inhibitors for various enzyme families and modulators for receptors, leading to a wide spectrum of pharmacological activities.

Kinase Inhibition

The this compound motif is a well-established hinge-binding scaffold for a multitude of protein kinase inhibitors.[8][9] It typically forms two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.[10] This has led to the development of potent inhibitors for various cancers and inflammatory diseases.

Key Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. This compound derivatives have been developed as potent inhibitors of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[11][12][13][14]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Selective FGFR4 inhibitors based on the this compound scaffold have shown promise in treating breast cancer and hepatocellular carcinoma where FGFR4 signaling is dysregulated.[15]

-

FMS-like Tyrosine Kinase 3 (FLT3): Potent and highly selective inhibitors of FLT3 have been developed for acute myeloid leukemia (AML).[10]

-

Phosphoinositide 3-kinases (PI3K): The scaffold has been used to create potent and selective pan-PI3K and dual pan-PI3K/mTOR inhibitors.[16]

Quantitative Data: Selected this compound-Based Kinase Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Disease Area | Reference |

| Compound 8e | CDK9 / HDAC1 | 88.4 / 168.9 | Cancer (Hematological/Solid Tumors) | [11] |

| Compound 9e | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | Cancer (AML) | [11] |

| Compound 17 | CDK2 | 0.29 | Cancer | [12] |

| Compound 22 | CDK7 | 7.21 | Cancer | [14] |

| Compound 2n | FGFR4 | 2.6 | Cancer (Breast) | [15] |

| Compound 30 | FLT3 | 1.5 - 7.2 | Cancer (AML) | [10] |

| GNE-493 (5) | pan-PI3K / mTOR | - | Cancer | [16] |

β-Glucuronidase Inhibition

Elevated β-glucuronidase activity is associated with pathologies like colon cancer and urinary tract infections.[2] A series of twenty-seven this compound derivatives were synthesized and evaluated as inhibitors of this enzyme.[2][7]

Quantitative Data: β-Glucuronidase Inhibitors

| Compound | IC₅₀ (µM) | Note |

| Compound 24 | 2.8 ± 0.10 | Significantly more potent than the standard |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | Reference compound |

| [2][6][17] |

Experimental Protocol: β-Glucuronidase Inhibition Assay [17]

-

Principle: The inhibitory activity is determined using a spectrophotometric assay that measures the formation of p-nitrophenol from the substrate p-nitrophenyl-β-D-glucuronide.

-

Procedure:

-

Prepare an assay mixture containing the β-glucuronidase enzyme, the test compound (inhibitor) at various concentrations, and a suitable buffer (e.g., phosphate (B84403) buffer).

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

-

Monitor the increase in absorbance at a specific wavelength (typically 405 nm) over time, which corresponds to the formation of p-nitrophenol.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial Activity

This compound derivatives have demonstrated a broad spectrum of antimicrobial properties, with activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][5]

Experimental Protocol: Antimicrobial Screening (Cup Borer Method) [5]

-

Materials: Nutrient agar (B569324) plates, bacterial/fungal cultures (e.g., S. aureus, E. coli, A. niger), synthesized compounds, standard drugs (e.g., Amoxycillin, Griseofulvin), sterile borer.

-

Procedure:

-

Prepare agar plates and seed them uniformly with the test microorganism.

-

Use a sterile borer to create wells or "cups" in the agar.

-

Add a defined concentration (e.g., 50 µg) of the synthesized compound, dissolved in a suitable solvent like DMF, into the wells.

-

Also, prepare wells with the standard drug and the solvent alone (as a control).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented).

-

Compare the zone of inhibition of the test compounds with that of the standard drug to evaluate their antimicrobial potency.

-

Summary of Antimicrobial Activity Several studies report significant antibacterial activity of this compound derivatives against strains like S. aureus, B. subtilis, and E. coli.[5][18] Antifungal activity has been noted against species such as A. niger.[5] For instance, one study found a derivative (S1) to have a minimum inhibitory concentration (MIC) of 16.26 μg/ml against S. Aureus, while another (S7) was potent against A. niger with an MIC of 17.34 μg/ml.[18]

Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold allows for systematic modification at several positions to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. hakon-art.com [hakon-art.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Novel 2-Aminopyridine-Based and this compound-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 2-Aminopyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyrimidine (B69317) is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Understanding the electronic structure of the this compound core is fundamental to elucidating its reactivity, intermolecular interactions, and ultimately, its mechanism of action in biological systems. Theoretical and computational studies provide a powerful lens through which to investigate these properties at the atomic level, offering insights that complement experimental data and guide the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical studies conducted on the electronic structure of this compound. It details the computational methodologies employed, summarizes key quantitative findings in structured tables, and uses diagrams to visualize complex relationships and workflows, offering a valuable resource for researchers in chemistry and drug development.

Computational Protocols and Methodologies

The theoretical investigation of this compound's electronic structure relies on a variety of quantum chemical methods. These computational protocols allow for the optimization of molecular geometry, calculation of electronic properties, and simulation of spectroscopic data.

Core Computational Methods

Density Functional Theory (DFT): This is one of the most widely used methods for studying the electronic structure of molecules. DFT calculations are based on determining the electron density of a system to derive its energy and other properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional methods.[2][3]

Ab Initio Methods: These methods solve the electronic Schrödinger equation from first principles, without empirical parameters.

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3][4] It provides a good starting point for more advanced calculations but does not fully account for electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects through perturbation theory, leading to more accurate geometric parameters and energies.

Basis Sets: In these calculations, atomic orbitals are represented by a set of mathematical functions called a basis set. The choice of basis set affects the accuracy of the calculation. Common basis sets used for this compound include Pople-style basis sets like 6-31G(d), 6-31++G(d,p), and 6-311++G(d,p). The inclusion of polarization functions (e.g., d) and diffuse functions (e.g., +) allows for a more flexible and accurate description of the electron distribution.

Analysis of Electronic Properties

Once the primary calculations are performed, several analytical techniques are used to interpret the electronic structure:

-

Population Analysis: This analysis distributes the total electron density among the atoms in the molecule to estimate partial atomic charges.

-

Mulliken Population Analysis: This method partitions the electron density based on the contributions of atomic orbitals to the molecular orbitals. While widely used, it is known to be sensitive to the choice of basis set.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by transforming the calculated wave function into a set of localized bonds, lone pairs, and anti-bonding orbitals. It also calculates atomic charges and analyzes donor-acceptor (hyperconjugative) interactions.

-

-

Frontier Molecular Orbital (FMO) Analysis: This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity.

Spectroscopic Simulations

Computational methods are also employed to predict and interpret experimental spectra:

-

Vibrational Spectroscopy (FTIR and FT-Raman): Theoretical frequency calculations are performed to predict the infrared and Raman spectra. The calculated harmonic frequencies are often scaled to better match experimental results. This analysis helps in the detailed assignment of vibrational modes.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule, which can then be compared with experimental data.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which helps in interpreting the experimental UV-Vis absorption spectrum.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of this compound's electronic structure.

Caption: General workflow for computational analysis of this compound.

Key Findings on Electronic Structure

Theoretical studies have yielded detailed quantitative data on the geometry, charge distribution, and electronic properties of this compound.

Molecular Geometry

The geometry of this compound has been optimized using various levels of theory. The calculated bond lengths and angles generally show good agreement with experimental data, validating the computational approaches. DFT (B3LYP) and MP2 methods provide results that are particularly close to experimental values.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | B3LYP/6-311++G** | MP2/6-311++G** |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | 1.346 | 1.350 |

| C2-N3 | 1.346 | 1.350 |

| N3-C4 | 1.332 | 1.337 |

| C4-C5 | 1.401 | 1.402 |

| C5-C6 | 1.383 | 1.385 |

| C6-N1 | 1.332 | 1.337 |

| C2-N7 (amino) | 1.365 | 1.369 |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 117.8 | 117.6 |

| N1-C2-N3 | 125.7 | 125.8 |

| C2-N3-C4 | 117.8 | 117.6 |

| N3-C4-C5 | 122.9 | 123.0 |

| C4-C5-C6 | 117.2 | 117.1 |

| C5-C6-N1 | 122.9 | 123.0 |

Note: Atom numbering follows standard chemical conventions where N1 and N3 are the ring nitrogens and C2 is the carbon bonded to the amino group.

Tautomerism

Tautomerism is a critical aspect of pyrimidine (B1678525) chemistry. Theoretical calculations have been used to investigate the relative stability of different tautomers of this compound and its derivatives. For the parent this compound, the canonical amino form is consistently found to be the most stable tautomer. For related molecules like 2-amino-4-methylpyridine, the canonical amino structure is significantly more stable (by 13.60 kcal/mol) than the next most stable imino tautomer, as calculated at the B3LYP/6-311++G(d,p) level.

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of frontier molecular orbitals is essential for understanding the chemical reactivity and electronic transitions of this compound. The HOMO is typically localized over the pyrimidine ring and the exocyclic amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyrimidine ring, representing the likely region for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Table 2: Calculated Frontier Orbital Energies of this compound

| Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DFT/6-31G(d) | -6.34 | -0.98 | 5.36 |

| B3LYP/LANL2DZ | N/A | N/A | ~3.5 (from emission energy) |

Note: Values can vary significantly depending on the level of theory and basis set used. The values presented are illustrative examples from the literature.

Atomic Charges and Population Analysis

Mulliken and NBO population analyses provide insight into the charge distribution within the this compound molecule. These studies consistently show that the nitrogen atoms are centers of negative charge, while the hydrogen atoms and, to a lesser extent, the carbon atoms are positively charged. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 3: Calculated Mulliken Atomic Charges for this compound

| Atom | MP2/6-311++G** | B3LYP/6-311++G** |

|---|---|---|

| N1 | -0.749 | -0.639 |

| C2 | 0.449 | 0.287 |

| N3 | -0.749 | -0.639 |

| C4 | 0.301 | 0.231 |

| C5 | -0.279 | -0.252 |

| C6 | 0.301 | 0.231 |

| N7 (amino) | -0.758 | -0.710 |

| H (on C4) | 0.177 | 0.160 |

| H (on C5) | 0.172 | 0.156 |

| H (on C6) | 0.177 | 0.160 |

| H (on N7) | 0.378 | 0.358 |

Note: The two hydrogens on the amino group are averaged. The charge distribution highlights the electronegativity of the nitrogen atoms.

The NBO analysis further clarifies the electronic structure by quantifying delocalization effects. It reveals strong hyperconjugative interactions, such as the delocalization of the lone pair electrons from the amino nitrogen (N7) into the antibonding orbitals of the pyrimidine ring. This interaction contributes to the stability of the molecule and influences its geometric and electronic properties.

Caption: Relationship between computational analyses and derived properties.

Conclusion

Theoretical studies, predominantly employing Density Functional Theory and ab initio methods, have provided profound insights into the electronic structure of this compound. These computational investigations have successfully predicted its molecular geometry, confirmed the stability of its primary tautomeric form, and mapped its electronic landscape through frontier molecular orbital and population analyses. The calculated data on bond lengths, atomic charges, and HOMO-LUMO energies are invaluable for understanding the molecule's inherent stability, reactivity, and potential for intermolecular interactions, particularly hydrogen bonding.

For researchers in drug development, this detailed electronic information serves as a critical foundation for structure-activity relationship (SAR) studies and the rational design of new pyrimidine-based inhibitors. By understanding the electronic factors that govern molecular recognition and reactivity, scientists can more effectively design and optimize drug candidates with enhanced potency and specificity. The synergy between these computational models and experimental validation continues to be a powerful paradigm in modern medicinal chemistry.

References

- 1. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

An In-depth Technical Guide to the Solubility of 2-Aminopyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminopyrimidine (B69317) in a range of organic solvents. Understanding the solubility of this crucial building block is paramount for its application in medicinal chemistry, pharmaceutical synthesis, and various synthetic processes, as it directly impacts reactivity, bioavailability, and the design of purification and crystallization methods.[1][2][3]

Introduction to this compound

This compound (C4H5N3) is a heterocyclic aromatic amine existing as a white to off-white crystalline solid at room temperature.[3] Its structure, featuring a pyrimidine (B1678525) ring and an amino group, allows for a variety of intermolecular interactions, including hydrogen bonding, which significantly influences its solubility profile.[1][2] This compound serves as a key intermediate in the synthesis of pharmaceuticals, such as sulfonamide antibiotics and kinase inhibitors, as well as in the development of agrochemicals.[3]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility of this compound in several common organic solvents. It is consistently observed that solubility increases with a rise in temperature.[4][5]

Table 1: Mole Fraction Solubility (x1) of this compound in Alcohols at Various Temperatures (K) [4][5]

| Temperature (K) | Methanol (B129727) | Ethanol (B145695) | n-Propanol | Isopropanol (B130326) | n-Butanol | Isobutanol | n-Pentanol | Isopentanol |

| 272.65 | 0.0889 | 0.0465 | 0.0401 | 0.0279 | 0.0298 | 0.0281 | 0.0211 | 0.0224 |

| 278.15 | 0.1063 | 0.0565 | 0.0489 | 0.0341 | 0.0362 | 0.0342 | 0.0256 | 0.0272 |

| 283.45 | 0.1261 | 0.0681 | 0.0592 | 0.0415 | 0.0437 | 0.0413 | 0.0309 | 0.0329 |

| 288.65 | 0.1488 | 0.0816 | 0.0712 | 0.0501 | 0.0525 | 0.0496 | 0.0372 | 0.0396 |

| 293.75 | 0.1749 | 0.0973 | 0.0853 | 0.0602 | 0.0628 | 0.0594 | 0.0446 | 0.0474 |

| 298.15 | 0.2001 | 0.1132 | 0.1001 | 0.0706 | 0.0732 | 0.0693 | 0.0520 | 0.0553 |

| 303.45 | 0.2368 | 0.1364 | 0.1207 | 0.0856 | 0.0882 | 0.0837 | 0.0628 | 0.0668 |

| 308.65 | 0.2761 | 0.1611 | 0.1432 | 0.1022 | 0.1047 | 0.0995 | 0.0747 | 0.0795 |

| 313.35 | 0.3121 | 0.1852 | 0.1654 | 0.1188 | 0.1214 | 0.1154 | 0.0868 | 0.0924 |

| 318.45 | 0.3582 | 0.2161 | 0.1936 | 0.1396 | 0.1422 | 0.1354 | 0.1021 | 0.1086 |

| 323.35 | 0.4035 | 0.2464 | 0.2214 | 0.1601 | 0.1627 | 0.1551 | 0.1172 | 0.1247 |

Table 2: Mole Fraction Solubility (x1) of this compound in Ketones and Acetonitrile at Various Temperatures (K) [4][5]

| Temperature (K) | Acetone (B3395972) | Butanone | 2-Pentanone | Cyclopentanone (B42830) | Cyclohexanone (B45756) | Acetonitrile |

| 272.65 | 0.0899 | 0.1012 | 0.0556 | 0.1899 | 0.1566 | 0.0198 |

| 278.15 | 0.1078 | 0.1209 | 0.0669 | 0.2265 | 0.1872 | 0.0241 |

| 283.45 | 0.1285 | 0.1441 | 0.0803 | 0.2691 | 0.2231 | 0.0292 |

| 288.65 | 0.1525 | 0.1712 | 0.0961 | 0.3184 | 0.2651 | 0.0352 |

| 293.75 | 0.1803 | 0.2028 | 0.1145 | 0.3753 | 0.3141 | 0.0423 |

| 298.15 | 0.2079 | 0.2339 | 0.1329 | 0.4319 | 0.3629 | 0.0494 |

| 303.45 | 0.2443 | 0.2748 | 0.1568 | 0.5041 | 0.4261 | 0.0589 |

| 308.65 | 0.2842 | 0.3201 | 0.1835 | 0.5839 | 0.4962 | 0.0699 |

| 313.35 | 0.3228 | 0.3641 | 0.2091 | 0.6612 | 0.5649 | 0.0812 |

| 318.45 | 0.3718 | 0.4198 | 0.2418 | 0.7589 | 0.6511 | 0.0959 |

| 323.35 | 0.4201 | 0.4745 | 0.2741 | 0.8549 | 0.7359 | 0.1104 |

Table 3: Mole Fraction Solubility (x1) of this compound in Esters at Various Temperatures (K) [4][5]

| Temperature (K) | Methyl Acetate (B1210297) | Ethyl Acetate | Ethyl Formate (B1220265) |

| 272.65 | 0.1001 | 0.1099 | 0.1198 |

| 278.15 | 0.1198 | 0.1315 | 0.1435 |

| 283.45 | 0.1429 | 0.1569 | 0.1713 |

| 288.65 | 0.1701 | 0.1867 | 0.2039 |

| 293.75 | 0.2018 | 0.2217 | 0.2421 |

| 298.15 | 0.2335 | 0.2562 | 0.2798 |

| 303.45 | 0.2745 | 0.3009 | 0.3281 |

| 308.65 | 0.3198 | 0.3508 | 0.3821 |

| 313.35 | 0.3642 | 0.3995 | 0.4349 |

| 318.45 | 0.4191 | 0.4601 | 0.5001 |

| 323.35 | 0.4732 | 0.5198 | 0.5641 |

At 298.15 K, the molar solubility of this compound in the tested solvents follows this descending order: cyclopentanone > cyclohexanone > ethyl formate > methanol > ethyl acetate > butanone > methyl acetate > acetone > n-propanol > ethanol > 2-pentanone > n-butanol > isobutanol > isopropanol > isopentanol > n-pentanol > acetonitrile.[4][5]

Factors Influencing Solubility

The solubility of this compound is governed by several factors, including:

-

Temperature: As demonstrated in the tables above, solubility is endothermic in these solvent systems, meaning it increases with higher temperatures.[1][4][5]

-

Solvent Polarity: this compound exhibits higher solubility in polar organic solvents like methanol and ethanol due to favorable dipole-dipole interactions.[1] Its solubility is poor in non-polar solvents.[1]

-

Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, can effectively solvate this compound, enhancing its solubility.[1][2]

References

Methodological & Application

Application Notes and Protocols: 2-Aminopyrimidine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

2-Aminopyrimidine (B69317) is a privileged heterocyclic scaffold of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique chemical properties, including the presence of a reactive amino group and the pyrimidine (B1678525) ring's ability to participate in various chemical interactions like hydrogen bonding, make it an invaluable starting material for creating diverse and complex molecules.[2] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as key building blocks in the synthesis of biologically active compounds.

I. Applications in Pharmaceutical Synthesis

The this compound core is a fundamental component in a wide array of therapeutic agents due to its proven efficacy in developing antiviral, anticancer, and antimicrobial drugs.[1][3] Its incorporation into molecular designs often leads to compounds with enhanced bioavailability and target specificity.[1]

1. Anticancer Agents (Kinase Inhibitors):

This compound derivatives are prominent in the design of kinase inhibitors, a critical class of anticancer drugs.[3][4] The pyrimidine scaffold can form crucial hydrogen bonds with the hinge region of kinases.[5] Marketed anticancer drugs containing the this compound moiety include Imatinib, Palbociclib, Ribociclib, and Abemaciclib.[3]

-

VEGFR-2 Inhibitors: Substituted N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives have been synthesized and evaluated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. One promising compound, SP2, exhibited significant cytotoxic activity against HT-29 and COLO-205 cancer cell lines and inhibited VEGFR-2 kinase activity.[6]

-

Aurora Kinase Inhibitors: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, which is upregulated in many cancers. These inhibitors can reduce the levels of MYC oncoproteins.[7]

-

CDK/HDAC Dual Inhibitors: Novel this compound-based derivatives have been developed as dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), showing potent anti-proliferative capacities against hematological and solid tumor cells.[8]

2. β-Glucuronidase Inhibitors:

Elevated β-glucuronidase activity is associated with various pathologies, including colon cancer and urinary tract infections.[3] this compound derivatives have been synthesized and identified as potent inhibitors of this enzyme. In one study, a series of this compound derivatives were synthesized, with some compounds showing significantly better inhibitory activity than the standard D-saccharic acid 1,4-lactone.[3][9]

3. Antimicrobial Agents:

This compound derivatives have demonstrated broad-spectrum antimicrobial properties.[2] They are used in the synthesis of compounds with activity against various microbial pathogens, contributing to the efforts to combat antimicrobial resistance.[2] Additionally, some this compound derivatives have been shown to modulate bacterial biofilm formation, a key factor in persistent infections.[10]

4. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors:

DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes.[11][12] The pyrimidine scaffold is a versatile core for the design of new DPP-IV inhibitors. Various pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have been synthesized and shown to exhibit high potency and selectivity.[11]

II. Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound serves as a key intermediate in the agrochemical industry. It is a vital component in the synthesis of certain herbicides and fungicides, contributing to the development of advanced crop protection solutions.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of the efficacy of various this compound derivatives.

Table 1: β-Glucuronidase Inhibitory Activity of this compound Derivatives [3][9]

| Compound | IC₅₀ (µM) |

| 24 | 2.8 ± 0.10 |

| 8 | 72.0 ± 6.20 |

| 9 | 126.43 ± 6.16 |

| 22 | 300.25 ± 12.5 |

| 23 | 257.0 ± 4.18 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Table 2: Cytotoxic and Kinase Inhibitory Activity of VEGFR-2 Inhibitor SP2 [6]

| Assay | Cell Line / Target | IC₅₀ (µM) |

| Cytotoxicity | HT-29 | 4.07 |

| Cytotoxicity | COLO-205 | 4.98 |

| Kinase Inhibition | VEGFR-2 | 6.82 |

| Cytotoxicity (Cabozantinib - Standard) | HT-29 | 9.10 |

| Cytotoxicity (Cabozantinib - Standard) | COLO-205 | 10.66 |

| Kinase Inhibition (Cabozantinib - Standard) | VEGFR-2 | 0.045 |

Table 3: CDK9/HDAC1 Inhibitory Activity of Compound 8e [8]

| Target | IC₅₀ (nM) |

| CDK9 | 88.4 |

| HDAC1 | 168.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of this compound and its derivatives.

Protocol 1: General Synthesis of this compound Derivatives from β-Dicarbonyl Compounds and Guanidine[4][5][14]

This protocol describes a classical and versatile method for the synthesis of the this compound core.

Materials:

-

β-Dicarbonyl compound (e.g., acetylacetone (B45752), ethyl acetoacetate) (0.01 mol)

-

Guanidine (B92328) derivative (e.g., guanidine hydrochloride) (0.01 mol)

-

Base (e.g., NaOH, KOH, Sodium Carbonate)

-

Solvent (e.g., Ethanol (B145695), Water)

-

Crushed ice

-

Dilute Hydrochloric Acid (HCl) for neutralization (if needed)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Filtration apparatus (Büchner funnel, filter paper)

-

TLC plates and developing chamber

Procedure:

-

In a round-bottom flask, dissolve the β-dicarbonyl compound (0.01 mol) and the guanidine derivative (0.01 mol) in a suitable solvent (e.g., 10 mL of 95% ethanol).

-

Slowly add a catalytic amount of a base (e.g., 10 mL of a 40% aqueous potassium hydroxide (B78521) solution) to the mixture with constant stirring.[14]

-

Reflux the reaction mixture for 3 to 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice to precipitate the product.[14]

-

If necessary, neutralize the mixture with dilute HCl.

-

Filter the resulting precipitate, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.[14]

Protocol 2: Synthesis of this compound Derivatives via Nucleophilic Substitution[3][14]

This method is particularly useful for synthesizing substituted 2-aminopyrimidines starting from a di-halogenated precursor.

Materials:

-

Substituted amine (3 mmol)

-

Triethylamine (B128534) (6 mmol)

-

Distilled water

-

Ethanol for recrystallization

Equipment:

-

Reaction vial or flask

-

Heating apparatus (e.g., heating block, oil bath) at 80-90 °C

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

TLC plates and developing chamber

Procedure:

-

Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours.[3][14]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, add distilled water to the mixture to precipitate the product.

-

Filter the precipitate and wash it with water.

-

In cases where a precipitate does not form with the addition of water, the water can be removed under vacuum.

-

The crude product can be purified by crystallization from ethanol.[3]

Protocol 3: Ultrasound-Assisted Synthesis of 2-Amino-4,6-dimethylpyrimidine[15]

This protocol presents a green chemistry approach to the synthesis of 2-aminopyrimidines.

Materials:

-

Guanidine hydrochloride (0.052 mol)

-

Acetylacetone (Pentane-2,4-dione) (0.052 mol)

-

Sodium Carbonate (Na₂CO₃) (0.052 mol)

-

Water (15 mL)

-

Ethanol for recrystallization

Equipment:

-

Ultrasonic bath or probe sonicator

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath preheated to 60°C

-

Filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

-

Add acetylacetone (0.052 mol) to the reaction mixture.

-

Place the reaction vessel in a preheated water bath at 60°C.

-

Immerse the ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

-

Irradiate the mixture with ultrasound for 30 minutes with continuous stirring.

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product will precipitate. Filter the product using a Büchner funnel and wash with a small amount of cold water.

-

The crude product can be purified by recrystallization from ethanol.[15]

Visualizations

The following diagrams illustrate key synthetic pathways and workflows described in this document.

Caption: Workflow for the synthesis of 2-aminopyrimidines from β-dicarbonyl compounds.

Caption: Experimental workflow for nucleophilic substitution on 2-amino-4,6-dichloropyrimidine.

Caption: Simplified signaling pathway of kinase inhibition by this compound derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-Aminopyridine-Based and this compound-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]